2,6-Bis(trifluoromethyl)-3-methoxyaniline
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Overview
Description
2,6-Bis(trifluoromethyl)-3-methoxyaniline is an organic compound characterized by the presence of trifluoromethyl groups and a methoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2,6-Bis(trifluoromethyl)-3-methoxyaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Bis(trifluoromethyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Comparison: 2,6-Bis(trifluoromethyl)-3-methoxyaniline is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. Compared to 2,6-Bis(trifluoromethyl)benzoic acid, it has a higher degree of electron-donating capability due to the methoxy group. Compared to 2,6-Bis(trifluoromethyl)aniline, it exhibits different reactivity patterns in substitution reactions due to the presence of the methoxy group.
Properties
CAS No. |
106877-19-4 |
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Molecular Formula |
C9H7F6NO |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
3-methoxy-2,6-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7F6NO/c1-17-5-3-2-4(8(10,11)12)7(16)6(5)9(13,14)15/h2-3H,16H2,1H3 |
InChI Key |
QOKBATNCXKDPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
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